2-Cyclobutyl-2-methoxypropan-1-amine
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Overview
Description
2-Cyclobutyl-2-methoxypropan-1-amine is an organic compound with the molecular formula C₈H₁₇NO It is a cyclobutyl derivative with a methoxy group and an amine group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-methoxypropan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, cyclobutyl bromide can react with 2-methoxypropan-1-amine under basic conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclobutyl ketones or carboxylic acids.
Reduction: Cyclobutyl alcohols or secondary amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
2-Cyclobutyl-2-methoxypropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-methoxypropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- 2-Cyclobutyl-1-methoxypropan-2-amine
- Cyclobutylamine
- 2-Methoxypropan-1-amine
Comparison: 2-Cyclobutyl-2-methoxypropan-1-amine is unique due to the presence of both a cyclobutyl group and a methoxy group on the same carbon atom. This structural feature distinguishes it from other similar compounds, which may lack either the cyclobutyl or methoxy group. The combination of these groups imparts specific chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-cyclobutyl-2-methoxypropan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-8(6-9,10-2)7-4-3-5-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
SCIAMQDGGJVQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1CCC1)OC |
Origin of Product |
United States |
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